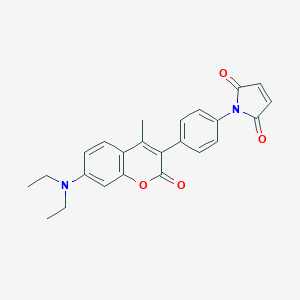
4-METILUMBELIFERIL ELAIDATO
Descripción general
Descripción
4-METHYLUMBELLIFERYL ELAIDATE is a synthetic compound belonging to the class of organic compounds known as coumarins. Coumarins are known for their diverse biological activities and are widely used in the pharmaceutical and cosmetic industries. This compound is characterized by the presence of a benzopyran ring system and an octadecenoate ester group, which contribute to its unique chemical properties.
Aplicaciones Científicas De Investigación
4-METHYLUMBELLIFERYL ELAIDATE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the formulation of cosmetics and personal care products due to its fragrance and potential skin benefits.
Mecanismo De Acción
Target of Action
The primary target of 4-Methylumbelliferyl Elaidate is Hyaluronan (HA) , a prominent component of the extracellular matrix at many sites of chronic inflammation, including type 1 diabetes (T1D), multiple sclerosis, and numerous malignancies .
Mode of Action
4-Methylumbelliferyl Elaidate acts as an inhibitor of HA synthesis . It interacts with HA synthases, leading to a reduction in HA production . This interaction results in changes in the extracellular matrix, affecting cell signaling and migration .
Biochemical Pathways
The inhibition of HA synthesis by 4-Methylumbelliferyl Elaidate affects several biochemical pathways. It disrupts normal tissue function and development, including providing support and anchorage for cells, facilitating cell-cell signaling, and facilitating cell movement and migration .
Pharmacokinetics
4-Methylumbelliferyl Elaidate is metabolized into 4-methlyumbelliferyl glucuronide (4-MUG), which is bioactive . The drug shows different exposure levels when administered intravenously and orally, with intravenous administration resulting in 100-fold higher exposure . The half-life of 4-Methylumbelliferyl Elaidate is short, and its bioavailability is low .
Result of Action
The inhibition of HA synthesis by 4-Methylumbelliferyl Elaidate has been shown to have beneficial effects in several animal models of diseases where HA has been implicated in disease pathogenesis, including inflammation, autoimmunity, and cancer . It has been shown to diminish proliferation and induce apoptosis while reducing cell migration .
Análisis Bioquímico
Biochemical Properties
It is known to be a fluorogenic substrate for esterases/lipases
Cellular Effects
It has been suggested that it may have an impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to inhibit hyaluronan (HA) synthesis , which plays a central role in many disease processes, including inflammation and cancer progression
Dosage Effects in Animal Models
The effects of 4-Methylumbelliferyl Elaidate vary with different dosages in animal models. It has been shown to have beneficial effects in several animal models of diseases when hyaluronan synthesis is inhibited
Metabolic Pathways
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYLUMBELLIFERYL ELAIDATE typically involves the esterification of 4-Methyl-2-oxo-2H-1-benzopyran-7-ol with (E)-9-octadecenoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the esterification is complete.
Industrial Production Methods
In an industrial setting, the production of 4-METHYLUMBELLIFERYL ELAIDATE may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to large-scale production of the compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-METHYLUMBELLIFERYL ELAIDATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzopyran ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of 4-Methyl-2-oxo-2H-1-benzopyran-7-carboxylic acid.
Reduction: Formation of 4-Methyl-2-oxo-2H-1-benzopyran-7-yl alcohol.
Substitution: Formation of nitro or halogenated derivatives of the benzopyran ring.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methyl-2-oxo-2H-1-benzopyran-7-yl laurate
- 4-Methyl-2-oxo-2H-1-benzopyran-7-yl tetracosanoate
- 4-Methyl-2-oxo-2H-1-benzopyran-7-yl N-(3-(trifluoromethyl)phenyl)carbamate
Uniqueness
4-METHYLUMBELLIFERYL ELAIDATE is unique due to the presence of the (E)-9-octadecenoate ester group, which imparts distinct chemical and biological properties. This ester group enhances the compound’s lipophilicity, making it more suitable for applications in lipid-based formulations and potentially improving its bioavailability in biological systems.
Propiedades
IUPAC Name |
(4-methyl-2-oxochromen-7-yl) (E)-octadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-27(29)31-24-19-20-25-23(2)21-28(30)32-26(25)22-24/h10-11,19-22H,3-9,12-18H2,1-2H3/b11-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKQFKJYKCVDLPT-ZHACJKMWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401236446 | |
| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl (9E)-9-octadecenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401236446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69003-01-6 | |
| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl (9E)-9-octadecenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69003-01-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl (E)-9-octadecenoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069003016 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl (9E)-9-octadecenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401236446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl-2-oxo-2H-1-benzopyran-7-yl (E)-9-octadecenoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.066.963 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 4-methylumbelliferyl oleate particularly useful for studying lysosomal acid lipase (LAL)?
A1: 4-Methylumbelliferyl oleate serves as a sensitive probe for LAL activity. Upon cleavage by LAL, the non-fluorescent 4-MUO releases a fluorescent 4-methylumbelliferone molecule. This change allows for easy quantification of LAL activity. This method was employed to characterize LAL deficiency in rats, an animal model for the human lipid storage disease, Wolman's disease. []
Q2: The research mentions that LAL activity is found in various cell types. Which cells exhibit high LAL activity and why is this significant?
A2: Research indicates that lymphocytes and monocytes exhibit high levels of LAL activity, while polymorphonuclear leukocytes do not. [] This finding suggests a potential role of LAL in the lipid metabolism and functional regulation of specific immune cell populations.
Q3: How is 4-methylumbelliferyl oleate used to understand the localization of acid lipase-esterase in the brain?
A3: Researchers utilized 4-methylumbelliferyl oleate to pinpoint the location of an acid lipase-esterase within the brain. [] By examining the fluorescence after substrate cleavage, they found the enzyme to be highly concentrated in oligodendrocytes, the cells responsible for myelin production. This finding is significant as this enzymatic activity is reduced in multiple sclerosis plaques, highlighting a potential area for further research.
Q4: Beyond its use in studying LAL, are there other applications of 4-methylumbelliferyl oleate in research?
A4: Yes, 4-methylumbelliferyl oleate serves as a valuable tool in characterizing other enzymes besides LAL. For instance, it was used to investigate the biochemical properties and genetic inheritance pattern of Esterase-18 (ES-18) in mice. [] This research demonstrated that ES-18, an enzyme linked to chromosome 19, effectively hydrolyzes 4-methylumbelliferyl oleate.
Q5: What can be learned about disease mechanisms using 4-methylumbelliferyl oleate in research models?
A5: In a study exploring Craniocervical myelopathy associated with Haemophilus influenzae meningitis, researchers examined muscle biopsies from a patient exhibiting hypotonia and muscle weakness. [] While 4-methylumbelliferyl oleate wasn't directly used in the biopsy analysis, the study did find decreased activity of another enzyme involved in lipid metabolism, acid sphingomyelinase, using a similar substrate. This case highlights how investigating enzyme activities, potentially with substrates like 4-methylumbelliferyl oleate, can offer valuable insights into the mechanisms of various diseases.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



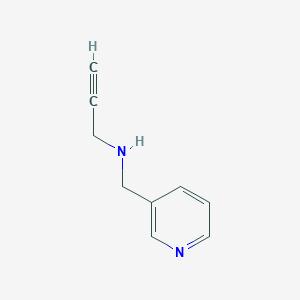

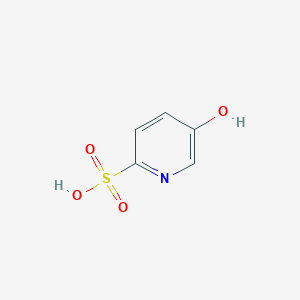

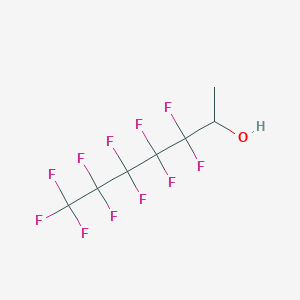

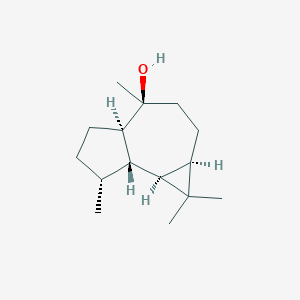
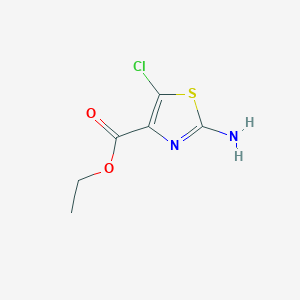

![7-(Dimethylamino)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B149279.png)
